Hygrolidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

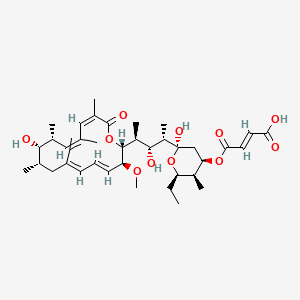

Hygrolidin is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus D-1166 . It has anti-fungus activity against Valsa ceratosperma . This compound induces p21 expression and abrogates cell cycle progression at G1 and S phases . It also has antitumor activity .

Molecular Structure Analysis

This compound is a macrolide consisting of a 16-membered ring . Its molecular formula is C38H58O11 . The stereochemistry of this compound has been determined by computer modeling .

Scientific Research Applications

Cancer Cell Growth Inhibition : Hygrolidin shows selective cytotoxicity against cancer cells, particularly those overexpressing cyclin E and A. It inhibits the growth of solid tumor-derived cell lines like DLD-1 human colon cancer cells more effectively than hematopoietic tumor cells and normal fibroblasts. This inhibition is achieved through the induction of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at G1 and S phases (Kawada et al., 2002).

Antifungal Properties : this compound and its derivatives, such as oxothis compound, have shown antifungal activities. These compounds were isolated from Streptomyces sp. KIB-H869, and their structures were elucidated through spectroscopic analysis. The antifungal activities of these compounds were evaluated, highlighting their potential as antifungal agents (Yu et al., 2016).

Autophagic Flux Inhibition : this compound, along with other macrolide metabolites of the this compound family, has been shown to inhibit autophagic flux in HeLa cells. This finding is significant for understanding the mechanisms of cellular autophagy and its implications in various diseases, including cancer (Son et al., 2020).

Selective Effects on Oncogene-Expressed Cells : this compound family antibiotics have demonstrated selective toxicity to oncogene-expressed cells, particularly in inhibiting pinocytosis. This indicates a potential application in targeting cancer cells that express specific oncogenes (Suzukake-Tsuchiya et al., 1991).

Potential in Chemotherapy : Hygrobafilomycin, a derivative of this compound, has shown significant cytotoxic activities against a panel of tumor cell lines. This suggests its potential application in chemotherapy (Ndejouong et al., 2010).

Mechanism of Action

Target of Action

Hygrolidin, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus , primarily targets cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . It also has antiparasitic activity against T. cruzi, L. donovani, and T. b. brucei .

Mode of Action

This compound interacts with its targets by inhibiting cell proliferation . It induces the expression and levels of p21, a cyclin-dependent kinase inhibitor, in DLD-1 cells . This induction leads to the abrogation of cell cycle progression at the G1 and S phases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. This compound decreases the amounts of cyclin-dependent kinase (cdk) 4, cyclin D, and cyclin B, and increases the amounts of cyclin E and p21 . The induced p21 preferentially associates with the cyclin A-cdk2 complex, inhibiting it more strongly than the cyclin E-cdk2 complex .

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, or dmso, suggesting potential routes for administration and absorption .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, particularly in various cancer cell lines . It achieves this by inducing the expression of p21, leading to an increase in cells in the G1 and S phases of the cell cycle . This results in the abrogation of cell cycle progression, thereby inhibiting the growth of the cancer cells .

Safety and Hazards

Hygrolidin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Hygrolidin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of several cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . This compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G1 and S phases . Additionally, this compound decreases the levels of cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . These interactions highlight the compound’s ability to modulate cell cycle progression and inhibit tumor growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In DLD-1 human colon cancer cells, this compound increases the levels of p21 mRNA, leading to cell cycle arrest . This compound also affects the expression of cyclin-dependent kinases and cyclins, which are critical regulators of the cell cycle . By inducing cell cycle arrest, this compound inhibits the proliferation of cancer cells and promotes apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . This inhibition disrupts the formation of cyclin-dependent kinase complexes, preventing cell cycle progression and inducing cell cycle arrest at the G1 and S phases . Additionally, this compound induces the expression of p21, which further inhibits cyclin-dependent kinase activity and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its antiproliferative and cytotoxic effects on cancer cells over time, with no significant loss of potency . These findings suggest that this compound is a stable and effective compound for use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antiproliferative and cytotoxic effects on cancer cells . At lower doses, this compound inhibits cell proliferation and induces cell cycle arrest, while higher doses lead to increased apoptosis and cell death . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of cyclin-dependent kinases and other key enzymes . This compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it plays a role in regulating the cell cycle and cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its antiproliferative and cytotoxic effects . The compound’s limited water solubility suggests that it may rely on transporters or binding proteins to facilitate its uptake and distribution within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other biomolecules involved in cell cycle regulation . The compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it may also localize to the nucleus, where it can directly influence gene expression and cell cycle progression

properties

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

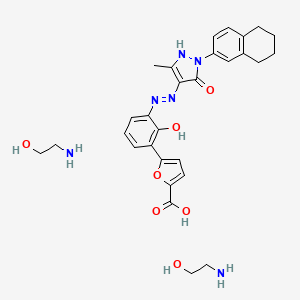

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

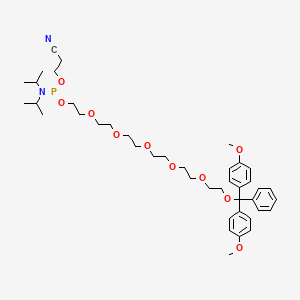

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

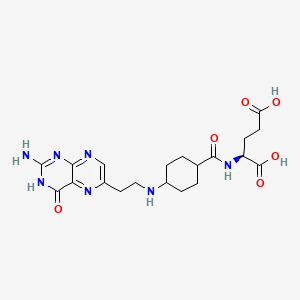

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)